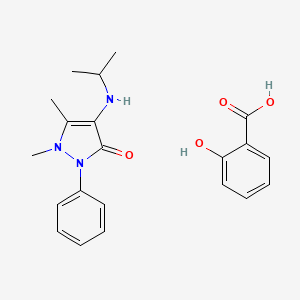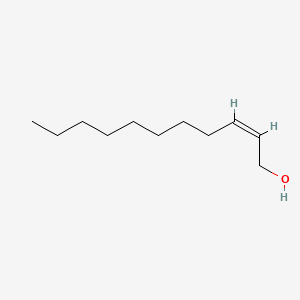
(Z)-2-Undecen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Undecen-1-ol: is an organic compound with the molecular formula C11H22O. It is an unsaturated alcohol characterized by the presence of a double bond in the (Z)-configuration, which means the higher priority substituents on the double-bonded carbons are on the same side. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize (Z)-2-Undecen-1-ol involves the hydroboration-oxidation of 1-undecyne. The reaction typically uses diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the Grignard reaction where 1-bromo-2-undecene reacts with magnesium in dry ether to form the Grignard reagent, which is then treated with formaldehyde followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure the (Z)-configuration is maintained throughout the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-Undecen-1-ol can be oxidized to (Z)-2-Undecenal using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to undecane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: (Z)-2-Undecenal.
Reduction: Undecane.
Substitution: 2-Undecenyl chloride.
Scientific Research Applications
Chemistry:
Synthesis of Fragrances: (Z)-2-Undecen-1-ol is widely used in the synthesis of fragrances due to its pleasant odor.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in attracting certain species.
Medicine:
Drug Development: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Flavor and Fragrance Industry: It is extensively used in the flavor and fragrance industry to create perfumes and scented products.
Mechanism of Action
The mechanism of action of (Z)-2-Undecen-1-ol primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
(E)-2-Undecen-1-ol: The (E)-isomer of 2-Undecen-1-ol, which has the higher priority substituents on opposite sides of the double bond.
1-Undecanol: A saturated alcohol with no double bonds.
2-Undecenal: An aldehyde derived from the oxidation of (Z)-2-Undecen-1-ol.
Uniqueness:
Odor Profile: this compound has a unique odor profile compared to its isomers and other similar compounds, making it valuable in the fragrance industry.
Chemical Reactivity: The presence of the (Z)-configuration double bond influences its chemical reactivity, making it distinct from its (E)-isomer and saturated counterparts.
Properties
CAS No. |
75039-83-7 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(Z)-undec-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10,12H,2-8,11H2,1H3/b10-9- |
InChI Key |
SKBIQKQBLQHOSU-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CO |
Canonical SMILES |
CCCCCCCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


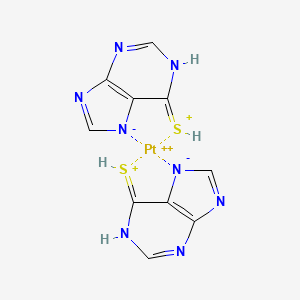
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
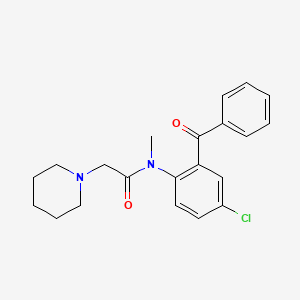

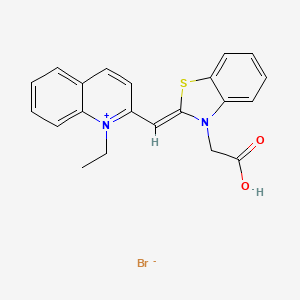

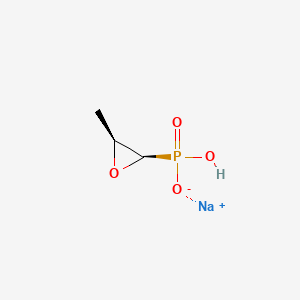
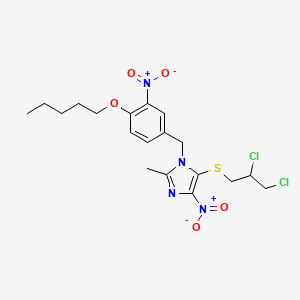
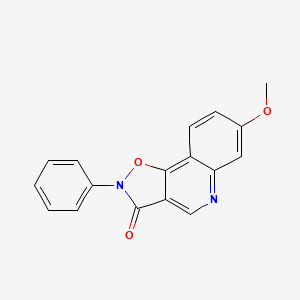
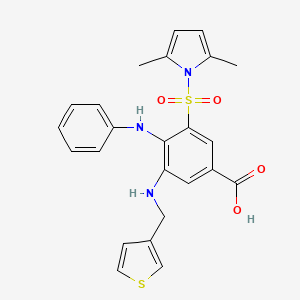

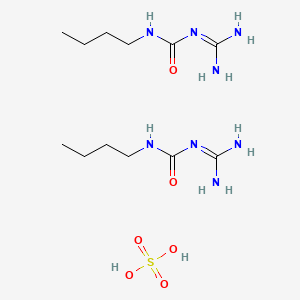
![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)
